

An In-depth Technical Guide to 2-Bromo-6-chlorophenol

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Compound of Interest

Compound Name: 2-Bromo-6-chlorophenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-6-chlorophenol** (CAS No. 2040-88-2), a halogenated aromatic compound. The document details its chemical and physical properties, provides a representative synthesis protocol, and discusses its potential applications, particularly as an intermediate in organic synthesis.

Core Chemical and Physical Properties

2-Bromo-6-chlorophenol is a disubstituted phenol featuring both bromine and chlorine atoms ortho to the hydroxyl group. This substitution pattern influences its reactivity and physical characteristics.

Identification and Nomenclature

Identifier	Value
CAS Number	2040-88-2
IUPAC Name	2-Bromo-6-chlorophenol
Synonyms	Phenol, 2-bromo-6-chloro-; 2-Chloro-6-bromophenol
Molecular Formula	C ₆ H ₄ BrClO
Molecular Weight	207.45 g/mol [1]
InChI Key	LUECOFFMVWPWDR-UHFFFAOYSA-N
Canonical SMILES	<chem>C1=CC(=C(C(=C1)Br)O)Cl</chem>

Physicochemical Data

The following table summarizes the key physical and chemical properties of **2-Bromo-6-chlorophenol**. Note that some values are predicted based on computational models.

Property	Value	Source
Appearance	White to off-white solid	
Melting Point	50-52 °C	
Boiling Point	204.6 ± 20.0 °C (Predicted)	
Density	1.788 ± 0.06 g/cm ³ (Predicted)	
pKa	6.96 ± 0.10 (Predicted)	
Solubility	Very slightly soluble in water (0.6 g/L at 25°C, Calculated). Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.	
LogP (predicted)	3.3	[2]

Synthesis and Reactivity

The primary route for the synthesis of **2-Bromo-6-chlorophenol** is through the electrophilic bromination of 2-chlorophenol. The hydroxyl group is a strong activating group, directing the incoming electrophile to the ortho and para positions. Since one ortho position is occupied by chlorine, the bromination occurs at the other available ortho and the para positions. Controlling the reaction conditions is crucial to favor the formation of the desired 2,6-disubstituted product over the 2,4-isomer.

Experimental Protocol: Synthesis of 2-Bromo-6-chlorophenol

The following is a generalized experimental protocol based on established chemical principles and patent literature for the synthesis of **2-Bromo-6-chlorophenol**.^{[3][4]} Researchers should conduct their own risk assessment and optimization.

Objective: To synthesize **2-Bromo-6-chlorophenol** via electrophilic bromination of 2-chlorophenol.

Materials:

- 2-Chlorophenol
- Bromine chloride (BrCl) or elemental bromine (Br₂)
- Carbon tetrachloride (CCl₄) or another suitable inert solvent
- Sodium bicarbonate (NaHCO₃) solution (saturated)
- Sodium sulfate (Na₂SO₄) (anhydrous)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath

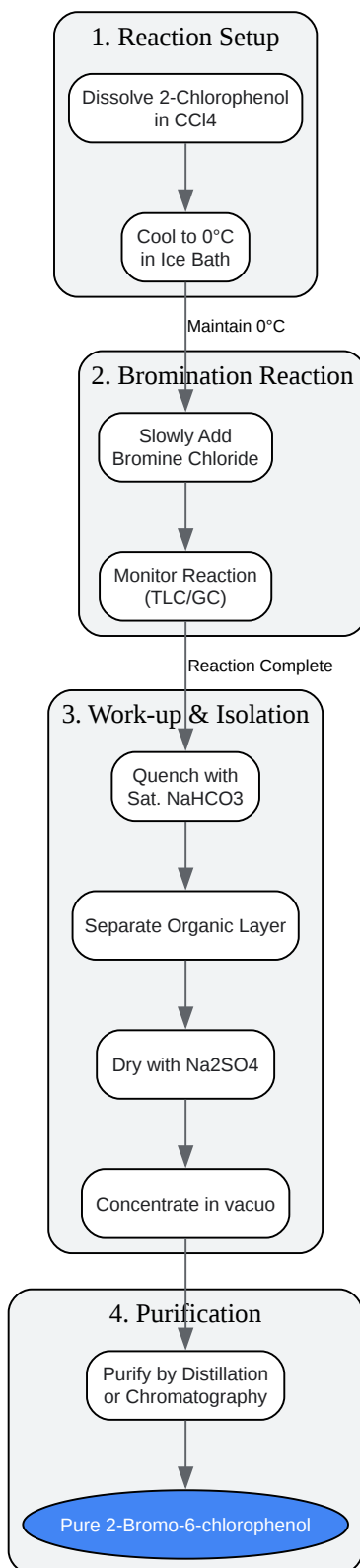
- Separatory funnel
- Rotary evaporator
- Apparatus for column chromatography or distillation

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chlorophenol in an appropriate volume of carbon tetrachloride. Cool the flask in an ice bath to 0°C.
- **Bromination:** Slowly add a stoichiometric equivalent of bromine chloride, dissolved in carbon tetrachloride, to the stirred solution via the dropping funnel. Maintain the temperature at or below 0°C throughout the addition to maximize the yield of the 2-bromo-6-chloro isomer.^[3] The reaction with bromine chloride at 0°C has been reported to yield up to 74% of **2-Bromo-6-chlorophenol**.^{[3][4]}
- **Reaction Monitoring:** Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.
- **Work-up:** Once the reaction is complete, carefully quench the reaction mixture by washing it with a saturated solution of sodium bicarbonate to neutralize any remaining acidic byproducts. Separate the organic layer using a separatory funnel.
- **Drying and Concentration:** Wash the organic layer with brine, then dry it over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product, which will likely be a mixture of isomers (**2-bromo-6-chlorophenol** and 4-bromo-2-chlorophenol), can be purified.^{[3][4]} Purification can be achieved by fractional distillation under reduced pressure or by column chromatography on silica gel.

Characterization: The identity and purity of the final product should be confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS).[5]



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Workflow for the Synthesis of **2-Bromo-6-chlorophenol**.

Applications in Research and Drug Development

Halogenated phenols are a well-established class of intermediates in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.^[6] The bromine and chlorine substituents on the phenol ring provide reactive sites for further chemical transformations.

- **Chemical Intermediate:** The primary role of **2-Bromo-6-chlorophenol** is as a building block in organic synthesis. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds. The phenolic hydroxyl group can be derivatized, for instance, through etherification or esterification.
- **Scaffold for Bioactive Molecules:** While specific biological activities for **2-Bromo-6-chlorophenol** are not extensively documented in publicly available literature, the broader class of bromophenols has been investigated for various therapeutic properties, including antioxidant, anticancer, and antimicrobial effects.^[7] The unique substitution pattern of **2-Bromo-6-chlorophenol** makes it an interesting scaffold for the synthesis of novel compounds for biological screening.

It is important to note that the toxicity of halogenated phenols can vary significantly based on the number and position of the halogen atoms.^{[8][9][10][11]} Therefore, any derivatives synthesized from this compound would require thorough toxicological evaluation.

Safety and Handling

2-Bromo-6-chlorophenol is classified as a hazardous substance. Based on GHS classifications, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.^[1]

Precautionary Measures:

- **Engineering Controls:** Handle in a well-ventilated area, preferably in a fume hood.
- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.

- Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this chemical.

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